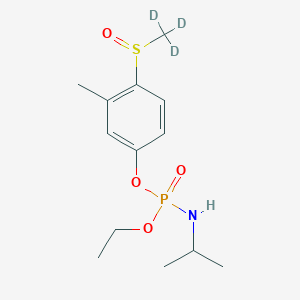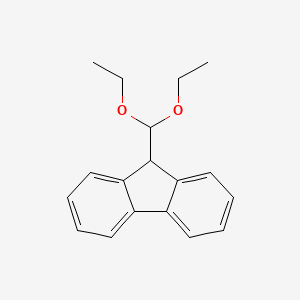
(R)-Xyl-SDP(O)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Xyl-SDP(O) is a chiral organophosphorus compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Xyl-SDP(O) typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, which can be achieved using rhodium or ruthenium-based catalysts under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-Xyl-SDP(O) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-Xyl-SDP(O) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert ®-Xyl-SDP(O) into phosphines, which are useful ligands in catalysis.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Xyl-SDP(O) is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. Its unique structure allows for high selectivity and efficiency in various catalytic processes.
Biology
In biological research, ®-Xyl-SDP(O) is studied for its potential as a bioactive molecule. Its interactions with enzymes and receptors are of particular interest, as they may lead to the development of new therapeutic agents.
Medicine
In medicine, ®-Xyl-SDP(O) is explored for its potential use in drug design and development. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, ®-Xyl-SDP(O) is utilized in the production of fine chemicals and pharmaceuticals. Its role as a catalyst and intermediate in chemical processes highlights its importance in manufacturing.
Wirkmechanismus
The mechanism of action of ®-Xyl-SDP(O) involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate their activity and influence various biological pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine Oxides: These compounds share similar structural features and reactivity with ®-Xyl-SDP(O).
Phosphines: Like ®-Xyl-SDP(O), phosphines are valuable ligands in catalysis and have diverse applications in organic synthesis.
Chiral Ligands: Other chiral ligands, such as BINAP and TADDOL, are used in asymmetric catalysis and can be compared to ®-Xyl-SDP(O) in terms of selectivity and efficiency.
Uniqueness
®-Xyl-SDP(O) stands out due to its specific chiral configuration and the ability to form stable complexes with various metals. This unique feature enhances its performance in catalytic processes and broadens its range of applications.
Eigenschaften
Molekularformel |
C49H50OP2 |
|---|---|
Molekulargewicht |
716.9 g/mol |
IUPAC-Name |
[(3R)-4'-bis(3,5-dimethylphenyl)phosphoryl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C49H50OP2/c1-31-19-32(2)24-41(23-31)51(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)52(50,43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3/t49-/m1/s1 |
InChI-Schlüssel |
ZAQVAUFRFBAVHF-ANFMRNGASA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CC3)CCC5=C4C(=CC=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)




![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)






![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)
